Quinuclidin-3-one oxime
Overview
Description
Quinuclidin-3-one oxime is a derivative of quinuclidin-3-one, a bicyclic organic compoundThis compound is particularly notable for its role as an intermediate in the synthesis of biologically active compounds and its potential use as an antidote for organophosphorus compounds poisoning .
Scientific Research Applications
Quinuclidin-3-one oxime has a wide range of scientific research applications. It has been studied as a potential antidote for organophosphorus compounds poisoning, where it acts by reactivating inhibited acetylcholinesterase and butyrylcholinesterase . Additionally, this compound and its derivatives have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria . These compounds are also used as intermediates in the synthesis of various biologically active molecules, including antimicrobial agents, nerve agents, antifungal agents, insecticides, and vasodilators .
Safety and Hazards
When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mechanism of Action
Target of Action
3-Quinuclidinone oxime primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in nerve impulse transmission in the central and peripheral nervous system by breaking down acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by reversibly inhibiting and reactivating OP-inhibited AChE and BChE . The reactivation is notable if quinuclidinium compounds contain a benzyl group attached to the quinuclidinium moiety .
Biochemical Pathways
The compound affects the biochemical pathways involving acetylcholine. By reactivating AChE and BChE, it prevents the accumulation of acetylcholine in synapses, thereby restoring normal nerve impulse transmission .
Pharmacokinetics
It is known that the compound exhibits a capability to act as a bioscavenger of cyclosarin, degrading within 2 hours up to 100-fold excess of cyclosarin concentration over the enzyme .
Result of Action
The molecular and cellular effects of the compound’s action include the reactivation of AChE and BChE, which leads to the restoration of normal nerve impulse transmission . This makes it a potential antidote for organophosphorus compounds (OP) poisoning treatment .
Action Environment
It is known that the compound’s efficacy can be influenced by the presence of a benzyl group attached to the quinuclidinium moiety .
Biochemical Analysis
Biochemical Properties
3-Quinuclidinone oxime interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently synthesized from 3-quinuclidinone by using NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra . The hydrophobicity of two residues, I167 and F212, determines the substrate-binding orientation as well as the substrate-binding affinity .
Cellular Effects
It has been shown to have pharmacokinetic properties and biochemical properties that are similar to those of the natural substrate, dinucleotide phosphate, group p2 . It binds to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Quinuclidinone oxime involves its interaction with enzymes at the molecular level. The carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .
Temporal Effects in Laboratory Settings
It has been reported that a new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space-time yield for the synthesis of ®-3-quinuclidinol .
Metabolic Pathways
3-Quinuclidinone oxime is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, it is a substrate for the enzyme NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra .
Preparation Methods
The synthesis of quinuclidin-3-one oxime typically involves the reaction of quinuclidin-3-one with hydroxylamine hydrochloride. This reaction can be carried out using different methods, including classical synthesis in solution, mechanochemical synthesis, and microwave synthesis . The classical synthesis method involves the use of solvents and yields a mixture of (E) and (Z) isomers. Mechanochemical and microwave synthesis methods offer advantages such as faster reaction rates and higher stereoselectivity .
Chemical Reactions Analysis
Quinuclidin-3-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and sodium hydroxide . The major products formed from these reactions are typically oxime ethers and other nitrogen-based organic compounds .
Comparison with Similar Compounds
Quinuclidin-3-one oxime can be compared with other similar compounds, such as quinuclidine-based oximes and other oxime derivatives. These compounds share similar structural features and biological activities. this compound is unique in its high reactivation rate for acetylcholinesterase and butyrylcholinesterase inhibited by organophosphorus compounds . Other similar compounds include para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, which also exhibit potent antimicrobial activity .
Properties
CAS No. |
35423-17-7 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |
InChI Key |
QSXHBTDHLNHMLV-FPLPWBNLSA-N |
Isomeric SMILES |
C1CN2CCC1/C(=N\O)/C2 |
SMILES |
C1CN2CCC1C(=NO)C2 |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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